

DS88790512 for Basic Research Applications: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

DS88790512 is a potent, selective, and orally bioavailable blocker of the transient receptor potential canonical 6 (TRPC6) ion channel.[1] Developed by Daiichi-Sankyo Co., Ltd., this bicyclo[4.3.0]nonane derivative has emerged as a valuable tool for investigating the physiological and pathological roles of TRPC6. This document provides a comprehensive technical overview of **DS88790512**, including its pharmacological data, detailed experimental protocols for its characterization, and a depiction of its relevant signaling pathway and experimental workflows.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of **DS88790512**.

Table 1: In Vitro Activity and Selectivity of **DS88790512**



Target	Assay Type	IC50 (nM)	Reference
TRPC6	Calcium Influx	11	[1]
hERG	Electrophysiology	>100,000	[1]
hNav1.5	Electrophysiology	>300,000	[1]

Table 2: In Vivo Pharmacokinetic Profile of **DS88790512** in Mice

Parameter	Route of Administrat ion	Dose (mg/kg)	Value	Units	Reference
Cmax	Oral	10	260	nM	
AUC	Oral	10	1000	nM*h	
T1/2	Oral	10	2.9	h	
Bioavailability	Oral	10	50	%	
Vd	Intravenous	10	24	L/kg	-
CL	Intravenous	10	180	mL/min/kg	-

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving **DS88790512**. These protocols are based on established techniques in the field and are intended to serve as a guide for researchers.

TRPC6 Inhibition Assay (Calcium Influx)

This protocol describes a method to determine the inhibitory activity of **DS88790512** on TRPC6 channels using a fluorescent calcium indicator.

Materials:

HEK293 cells stably expressing human TRPC6



- Cell culture medium (e.g., DMEM with 10% FBS)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
- Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
- Pluronic F-127
- TRPC6 agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol, OAG)
- DS88790512
- 96-well or 384-well black, clear-bottom assay plates
- Fluorescence plate reader with kinetic measurement capabilities

Procedure:

- Cell Plating: Seed the TRPC6-expressing HEK293 cells into the assay plates at a suitable density and allow them to adhere overnight.
- Dye Loading: Prepare a loading solution containing the fluorescent calcium indicator and Pluronic F-127 in the assay buffer. Remove the cell culture medium from the plates and add the loading solution to each well.
- Incubation: Incubate the plates at 37°C for 60 minutes, followed by 30 minutes at room temperature to allow for de-esterification of the dye.
- Compound Addition: Prepare serial dilutions of DS88790512 in the assay buffer. Add the
 compound solutions to the respective wells and incubate for a predetermined time (e.g., 1530 minutes).
- Agonist Stimulation and Signal Detection: Place the assay plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Add the TRPC6 agonist OAG to all wells to stimulate calcium influx and immediately begin kinetic measurement of the fluorescence signal.



 Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Calculate the percent inhibition of the agonist-induced calcium influx for each concentration of **DS88790512**. Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

hERG and hNav1.5 Selectivity Assays (Automated Patch Clamp)

This protocol outlines a general procedure for assessing the off-target effects of **DS88790512** on hERG and hNav1.5 ion channels using an automated patch-clamp system.

Materials:

- CHO or HEK293 cells stably expressing either human hERG or hNav1.5 channels.[2][3][4]
- External and internal recording solutions specific for each channel.

DS88790512

- Automated patch-clamp platform (e.g., QPatch, IonWorks, or similar)[2][3][4]
- Positive control compounds for hERG (e.g., dofetilide) and hNav1.5 (e.g., lidocaine).

Procedure:

- Cell Preparation: Harvest the cells expressing the target ion channel and prepare a cell suspension according to the automated patch-clamp system's specifications.
- System Setup: Prime the system with the appropriate external and internal recording solutions.
- Cell Sealing and Whole-Cell Configuration: The automated system will capture individual cells and establish a giga-ohm seal, followed by membrane rupture to achieve the whole-cell patch-clamp configuration.
- Voltage Protocol and Current Recording: Apply a specific voltage-clamp protocol to elicit the characteristic currents for either hERG or hNav1.5. Record baseline currents.



- Compound Application: Perfuse the cells with increasing concentrations of DS88790512.
 Allow for sufficient time at each concentration for the drug effect to reach a steady state.
- Data Acquisition: Record the ion channel currents at each compound concentration.
- Data Analysis: Measure the peak current amplitude at each concentration and calculate the
 percentage of current inhibition relative to the baseline. Determine the IC50 value by plotting
 the percent inhibition against the compound concentration and fitting the data to a doseresponse curve.

In Vivo Pharmacokinetic Study in Mice

This protocol provides a general framework for evaluating the pharmacokinetic properties of **DS88790512** in mice following oral administration.

Materials:

- Male CD-1 or C57BL/6 mice.[5]
- DS88790512
- Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
- Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
- Analytical method for quantifying DS88790512 in plasma (e.g., LC-MS/MS)

Procedure:

- Animal Acclimation: Acclimate the mice to the housing conditions for at least one week before the experiment.
- Dosing: Fast the mice overnight prior to dosing. Administer **DS88790512** via oral gavage at the desired dose (e.g., 10 mg/kg).
- Blood Sampling: Collect blood samples from a subset of mice at various time points postdose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood can be collected via tail vein, saphenous vein, or terminal cardiac puncture.

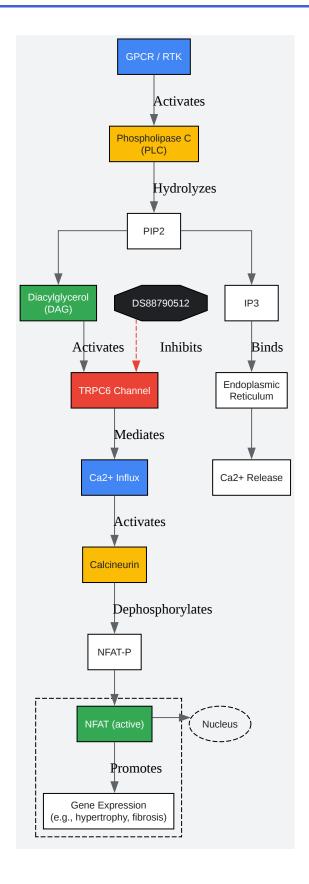


- Plasma Preparation: Process the blood samples by centrifugation to obtain plasma.
- Sample Analysis: Analyze the plasma samples to determine the concentration of DS88790512 using a validated analytical method.
- Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key
 pharmacokinetic parameters, including Cmax, Tmax, AUC, T1/2, and oral bioavailability
 (requires a separate intravenous dosing group for comparison).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the TRPC6 signaling pathway and a typical experimental workflow for characterizing a TRPC6 inhibitor like **DS88790512**.

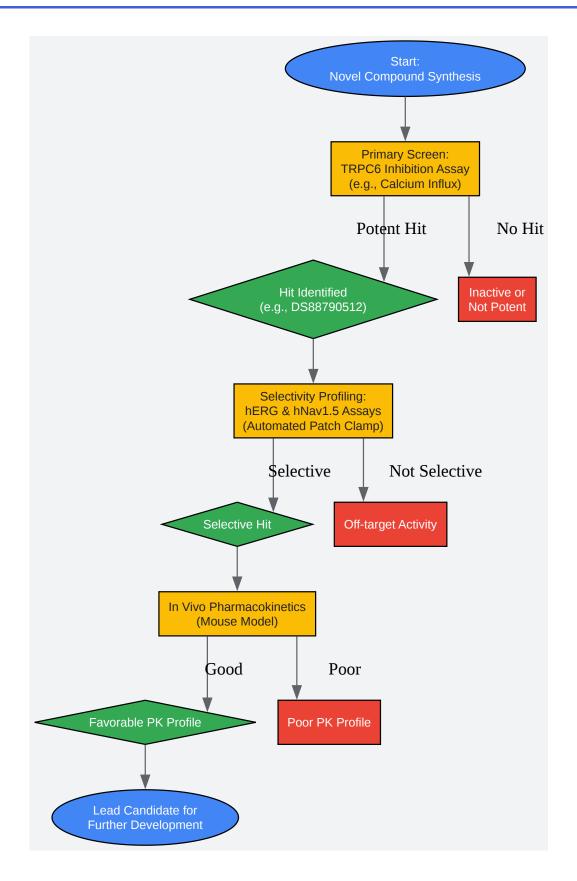




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Caption: TRPC6 signaling pathway and the inhibitory action of DS88790512.





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